molecular formula C10H7NOS B1316073 2-Thiazol-2-yl-benzaldehyde CAS No. 223575-69-7

2-Thiazol-2-yl-benzaldehyde

Cat. No. B1316073
M. Wt: 189.24 g/mol
InChI Key: PFOXNJMCQNJJES-UHFFFAOYSA-N
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Description

“2-Thiazol-2-yl-benzaldehyde” is an organic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is part of the thiazole family, which are organic five-aromatic ring compounds .


Synthesis Analysis

The synthesis of thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, involves several artificial paths and varied physico-chemical factors . For instance, one method involves the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of “2-Thiazol-2-yl-benzaldehyde” consists of a benzaldehyde group attached to a thiazole ring . Thiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, show similar chemical and physical properties to pyridine and pyrimidine . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

“2-Thiazol-2-yl-benzaldehyde” is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the synthesis of [4‐(4‐Bromophenyl)‐2‐thiazolyl]hydrazones from benzaldehyde derivatives, showcasing potential antimicrobial activity against Candida albicans. This work underlines the chemical versatility of 2-thiazol-2-yl-benzaldehyde derivatives for generating biologically active molecules (Ramadan, 2010).

Anticancer and Antibacterial Evaluation

A study on the synthesis of 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole incorporated fused thiazolo[2,3-b]quinazolinones highlighted their promising anticancer and antibacterial properties. The research indicates that 2-thiazol-2-yl-benzaldehyde derivatives can be pivotal in developing new therapeutic agents (Deshineni et al., 2020).

Transition-Metal-Free Synthesis

Another significant application involves the efficient synthesis of 2-arylbenzothiazoles through oxidative annulation under transition-metal-free conditions. This method utilizes 2-thiazol-2-yl-benzaldehyde derivatives, highlighting a green chemistry approach to synthesizing heterocyclic compounds (Che et al., 2017).

Plant Growth Regulatory and Antifungal Activities

Research into novel ferrocenyl-containing thiazole imine derivatives synthesized from substituted-benzaldehydes revealed some compounds' plant growth regulatory and antifungal activities. This study shows the agricultural application potential of 2-thiazol-2-yl-benzaldehyde derivatives (Yu et al., 2007).

Catalysis and Chemical Transformations

A metalloligand study involving thiazoline derivatives synthesized from 2-thiazol-2-yl-benzaldehyde derivatives showcased their application as catalysts in various chemical reactions, including ring-opening reactions and Knoevenagel condensations. This research highlights the role of these derivatives in catalytic processes (Bansal et al., 2015).

Antimicrobial Activity

Novel analogs bearing 2-thiazol-2-yl-benzaldehyde demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the potential of these compounds in addressing microbial resistance (Palkar et al., 2017).

Safety And Hazards

The safety data sheet for “2-Thiazol-2-yl-benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for “2-Thiazol-2-yl-benzaldehyde” and related compounds involve further exploration of their biological activities, particularly their anticancer actions . Additionally, the development of new synthetic paths and the study of varied physico-chemical factors are areas of ongoing research .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOXNJMCQNJJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573756
Record name 2-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazol-2-yl-benzaldehyde

CAS RN

223575-69-7
Record name 2-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-bromothiazole (826 mg, 4.99 mmol) and tetrakis(triphenylphosphine) palladium (0) (175 mg, 0.151 mmol) in 1,2-dimethoxyethane (20 mL) was added 2-formylbenzeneboronic acid (0.9017 g, 6.01 mmol) and 1N aqueous NaHCO3 (8 mL). The resultant mixture was heated at reflux for 6 hrs. The reaction mixture was diluted with water and extracted with EtOAc (2×50 mL). The organic solution was dried over Na2SO4, filtered and concentrated. The crude product was purified by gradient flash chromatography (10% to 25% EtOAc in hexane) to yield 2-(2-thiazolyl)benzaldehyde as a white solid.
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826 mg
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20 mL
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175 mg
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0.9017 g
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8 mL
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resultant mixture
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